molecular formula C18H19FN2O2S B479042 2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide CAS No. 723738-82-7

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

Cat. No.: B479042
CAS No.: 723738-82-7
M. Wt: 346.4g/mol
InChI Key: KHJZEBCUAPRHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is an organic compound with a complex structure that includes a fluorophenyl group, a sulfanyl group, a morpholinyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorothiophenol with 2-bromo-N-(4-morpholinyl)benzamide under specific conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the fluorophenyl ring.

Scientific Research Applications

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
  • 2-[(4-bromophenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide
  • 2-[(4-methylphenyl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide

Uniqueness

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide is unique due to the presence of the fluorophenyl group, which imparts specific chemical properties such as increased lipophilicity and potential biological activity

Properties

CAS No.

723738-82-7

Molecular Formula

C18H19FN2O2S

Molecular Weight

346.4g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C18H19FN2O2S/c19-14-5-7-15(8-6-14)24-13-18(22)20-16-3-1-2-4-17(16)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22)

InChI Key

KHJZEBCUAPRHDL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.